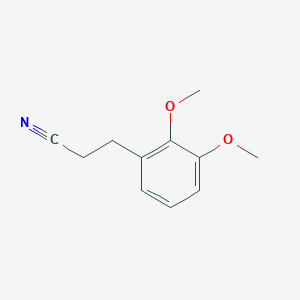

3-(2,3-Dimethoxyphenyl)propanenitrile

Description

Evolution of Synthetic Strategies for Propanenitrile Derivatives

The synthesis of propanenitrile derivatives has undergone a significant evolution, moving from classical methods to more sophisticated and efficient catalytic strategies. Historically, the introduction of the nitrile group often relied on nucleophilic substitution reactions using toxic cyanide reagents. Traditional methods for the synthesis of aryl nitriles, which are structurally related to the target compound, have included the Sandmeyer and Rosenmund-von Braun reactions. researchgate.netscribd.com These methods, while foundational, often require harsh reaction conditions and stoichiometric amounts of reagents.

In recent decades, the field has shifted towards transition-metal-catalyzed reactions, which offer milder conditions, higher functional group tolerance, and greater efficiency. researchgate.net Palladium-, copper-, and nickel-based catalysts have been extensively developed for the cyanation of aryl halides and pseudohalides. researchgate.net Furthermore, innovative approaches such as the aerobic oxidative cleavage of aryl C=C bonds and the decarbonylative cyanation of aryl carboxylic acids have emerged as powerful tools for the synthesis of aryl nitriles. bohrium.comchemistryviews.org These modern methods represent a significant step forward in terms of sustainability and atom economy. For propanenitrile derivatives specifically, hydrocyanation of alkenes is a key industrial process for producing precursors to materials like nylon. tcichemicals.com

Significance of Dimethoxyphenyl Moieties in Chemical Synthesis and Biological Sciences

The dimethoxyphenyl moiety is a common structural motif in a vast number of natural products and synthetic compounds with significant biological activities. nih.gov The position of the two methoxy (B1213986) groups on the benzene (B151609) ring can profoundly influence the molecule's electronic properties, conformation, and ability to interact with biological targets. nih.gov Dimethoxybenzene derivatives are known to serve as key intermediates in the synthesis of various pharmaceuticals, including anti-inflammatory agents, anticancer drugs, and antiviral medications. nih.gov

In the context of medicinal chemistry, the methoxy groups can enhance a compound's metabolic stability and modulate its pharmacokinetic profile. nih.gov The presence of a dimethoxyphenyl group can also facilitate specific interactions with biological receptors, often through hydrogen bonding or steric complementarity. For instance, compounds containing the dimethoxyphenyl scaffold have been investigated for their potential as selective serotonin (B10506) receptor agonists and for their cytotoxic activity against cancer cell lines. semanticscholar.org

Research Trajectories and Contemporary Challenges in the Study of Aryl-Substituted Nitriles

Current research in the field of aryl-substituted nitriles is largely focused on the development of more sustainable, efficient, and selective synthetic methodologies. researchgate.netchemistryviews.org A major challenge remains the use of toxic cyanide sources, prompting the exploration of cyanide-free alternatives. researchgate.net Another significant area of investigation is the direct C-H functionalization to introduce the cyano group, which avoids the need for pre-functionalized starting materials. researchgate.net

Furthermore, the unique electronic properties of the nitrile group make aryl-substituted nitriles valuable components in materials science, particularly in the development of organic electronics and functional dyes. The strong electron-withdrawing nature of the cyano group can be harnessed to tune the optical and electronic properties of conjugated systems. nih.gov Challenges in this area include achieving precise control over the regioselectivity of cyanation reactions on complex aromatic systems and developing catalysts that are both highly active and reusable.

Scope and Focus of Academic Inquiry into 3-(2,3-Dimethoxyphenyl)propanenitrile

Specific academic inquiry focused solely on this compound (CAS 43014-33-1) appears to be limited in publicly available literature. Much of the documented research on related structures concentrates on its isomers, such as 3-(3,4-dimethoxyphenyl)propanenitrile, or its brominated analogue, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (B1267400), which serves as a key intermediate in the synthesis of the cardiovascular drug ivabradine. chemicalbook.com

The academic interest in compounds like this compound likely lies in its potential as a building block for the synthesis of more complex molecules with novel biological activities. The combination of the propanenitrile side chain and the 2,3-dimethoxyphenyl ring offers multiple sites for chemical modification. Future research could explore its utility in the development of new therapeutic agents or functional materials, leveraging the known biological significance of the dimethoxyphenyl moiety and the synthetic versatility of the nitrile group.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,3-dimethoxyphenyl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-13-10-7-3-5-9(6-4-8-12)11(10)14-2/h3,5,7H,4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJUYKALIYNFWPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50700684 | |

| Record name | 3-(2,3-Dimethoxyphenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43014-33-1 | |

| Record name | 3-(2,3-Dimethoxyphenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Synthesis of 3 2,3 Dimethoxyphenyl Propanenitrile and Its Structural Analogues

Precursor Synthesis and Derivatization Strategies for the 2,3-Dimethoxyphenyl Moiety

The foundation for the synthesis of 3-(2,3-dimethoxyphenyl)propanenitrile lies in the effective preparation and functionalization of the 2,3-dimethoxyphenyl core. This typically begins with commercially available dimethoxybenzene isomers, which are then strategically modified to enable the introduction of the propanenitrile side chain.

Functionalization of Dimethoxybenzene Precursors

A related synthesis for a structural analogue, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (B1267400), highlights the functionalization of (3,4-dimethoxyphenyl)methanol. In this process, the precursor is treated with dibromine in glacial acetic acid to yield 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene, a key intermediate for introducing the nitrile group. google.com

| Precursor | Reagent(s) | Product | Application |

| (3,4-dimethoxyphenyl)methanol | Dibromine, Glacial Acetic Acid | 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene | Intermediate for nitrile introduction |

| 3,4-dimethoxybenzaldehyde | Sodium borohydride, Methanol | (3,4-dimethoxyphenyl)methanol | Precursor for bromination |

This table illustrates common functionalization strategies for dimethoxybenzene precursors.

Regioselective Introduction of the Propanenitrile Chain

Achieving the correct regiochemistry for the attachment of the propanenitrile chain to the 2,3-dimethoxyphenyl ring is paramount. The directing effects of the methoxy (B1213986) groups on the aromatic ring play a crucial role in electrophilic aromatic substitution reactions. However, for the synthesis of this compound, methods often involve the use of a pre-functionalized precursor, such as 2,3-dimethoxybenzaldehyde (B126229), to control the position of the side chain.

Solvent and base selection can significantly influence the regioselectivity of alkylation reactions. For example, in the alkylation of 1,2,3-triazoles, polar aprotic solvents like DMF and DMSO have been shown to favor the formation of a specific isomer in high yields. mdpi.com While this applies to a different heterocyclic system, the principles of controlling regioselectivity through reaction conditions are broadly applicable in organic synthesis.

Carbon-Carbon Bond Formation in Propanenitrile Scaffold Construction

The construction of the three-carbon nitrile-containing side chain is a pivotal part of the synthesis. Various synthetic strategies, including Michael additions, alkylative approaches, and condensation reactions, are utilized to form the necessary carbon-carbon bonds.

Michael Addition Reactions for Propanenitrile Assembly

Michael addition, or conjugate addition, is a powerful tool for forming carbon-carbon bonds. This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). In the context of propanenitrile synthesis, a carbanion derived from a nitrile-containing compound can act as the Michael donor.

Research has shown the successful Michael addition of 3-oxo-3-phenylpropanenitrile to linear conjugated enynones in the presence of a base like sodium methoxide. nih.govmdpi.comresearchgate.net This reaction proceeds regioselectively to the double carbon-carbon bond, affording polyfunctional δ-diketones in good yields. nih.govmdpi.comresearchgate.net This methodology demonstrates the feasibility of using nitrile-stabilized carbanions to construct carbon chains. The principles of this reaction can be adapted for the synthesis of this compound by reacting a suitable Michael acceptor derived from the 2,3-dimethoxyphenyl moiety with a nitrile-containing nucleophile.

| Michael Donor | Michael Acceptor | Base | Product Type | Yield (%) |

| 3-oxo-3-phenylpropanenitrile | 1,5-diarylpent-2-en-4-yn-1-ones | Sodium methoxide | Polyfunctional δ-diketones | 53-98 |

This table summarizes a representative Michael addition reaction for the formation of a propanenitrile-containing scaffold. nih.govmdpi.comresearchgate.net

Alkylative Approaches to this compound Analogues

Alkylation reactions provide a direct method for forming carbon-carbon bonds by reacting an electrophile with a nucleophile. In the synthesis of this compound analogues, this can involve the reaction of a nucleophilic source of the propanenitrile unit with an electrophilic 2,3-dimethoxyphenyl derivative, or vice versa.

A documented synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile utilizes an alkylative approach. Acetonitrile (B52724) is deprotonated with n-butyllithium at low temperatures to form a nucleophilic carbanion. This is then reacted with the electrophilic 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene to yield the desired product. google.com This strategy highlights the use of a strong base to generate a nitrile-stabilized nucleophile for subsequent alkylation.

| Nucleophile (from) | Electrophile | Base | Solvent |

| Acetonitrile | 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene | n-butyllithium | Tetrahydrofuran (B95107) |

This table outlines an alkylative approach for the synthesis of a propanenitrile analogue. google.com

Condensation Reactions in Nitrile Synthesis

Condensation reactions, particularly the Knoevenagel condensation, are widely employed for the synthesis of α,β-unsaturated nitriles, which can be subsequently reduced to the corresponding saturated propanenitriles. The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound, such as a cyanoacetate, with an aldehyde or ketone. scielo.org.mxchemrxiv.org

This method is highly versatile, and various catalysts, including piperidine (B6355638) and diisopropylethylammonium acetate (B1210297) (DIPEAc), have been used to promote the reaction. scielo.org.mxchemrxiv.org For the synthesis of this compound, 2,3-dimethoxybenzaldehyde can be condensed with an active methylene compound like ethyl cyanoacetate. The resulting unsaturated nitrile can then be reduced to the target molecule. This two-step approach is a common and efficient strategy for constructing the 3-arylpropanenitrile framework. chemrxiv.org

| Aldehyde | Active Methylene Compound | Catalyst | Product Type |

| Ring-substituted benzaldehydes | Isopropyl cyanoacetate | Piperidine | Isopropyl 2-cyano-3-phenyl-2-propenoates |

| Aromatic aldehydes | Ethyl cyanoacetate | Diisopropylethylammonium acetate (DIPEAc) | Cyanoacrylates |

This table presents examples of Knoevenagel condensation reactions relevant to the synthesis of propanenitrile precursors. scielo.org.mxchemrxiv.org

Transformations of Related Propanenitrile Systems

The synthesis and modification of propanenitrile systems involve a variety of chemical transformations targeting either the introduction of the nitrile functional group or the modification of the molecule's carbon skeleton.

The introduction of the cyano (-C≡N) group is a fundamental step in the synthesis of nitriles. Several classical and modern methods are employed, each with specific advantages and applications.

From Halides: The nucleophilic substitution of an alkyl halide with an alkali metal cyanide, known as the Kolbe nitrile synthesis, is a common method for nitrile introduction. wikipedia.orgchemguide.co.uk For instance, a compound like 1-bromo-3-(2,3-dimethoxyphenyl)propane could be reacted with sodium or potassium cyanide in an ethanolic solution under reflux to yield the target propanenitrile. chemguide.co.uk The choice of solvent is critical, as the presence of water can lead to the formation of alcohol byproducts. chemguide.co.uk Aromatic nitriles can be prepared from aryl halides via the Rosenmund-von Braun synthesis, which typically uses copper cyanide. wikipedia.orgrsc.org

From Amides: The dehydration of primary amides is another established route to nitriles. wikipedia.org This transformation can be achieved by heating the amide with a strong dehydrating agent, such as phosphorus(V) oxide (P₄O₁₀). chemguide.co.uk The corresponding 3-(2,3-dimethoxyphenyl)propanamide would serve as the precursor in this approach. While effective, this method often requires stoichiometric amounts of reagents. nih.gov

From Aldehydes: Aldehydes can be converted to nitriles through various pathways. One common laboratory method involves the formation of a hydroxynitrile (cyanohydrin) by reacting the aldehyde with hydrogen cyanide, followed by subsequent chemical modification. chemguide.co.uk

Once formed, the nitrile group is a versatile functional handle that can be transformed into other important chemical moieties. wikipedia.orgresearchgate.net

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first yield a carboxamide and subsequently a carboxylic acid. wikipedia.orglibretexts.orgchemistrysteps.com This provides a pathway from the nitrile to compounds containing these functional groups.

Reduction: Nitriles can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. wikipedia.orglibretexts.org This reaction is fundamental for synthesizing amine-containing derivatives from nitrile precursors.

| Method | Starting Material | Key Reagent(s) | Description | Citation |

|---|---|---|---|---|

| Kolbe Nitrile Synthesis | Alkyl Halide | NaCN or KCN | Nucleophilic substitution of a halide with a cyanide ion. | wikipedia.orgchemguide.co.uk |

| Rosenmund-von Braun Synthesis | Aryl Halide | CuCN | Synthesis of aryl nitriles from aryl halides. | wikipedia.orgrsc.org |

| Amide Dehydration | Primary Amide | P₄O₁₀, SOCl₂ | Removal of water from an amide to form a nitrile. | wikipedia.orgchemguide.co.uknih.gov |

| Cyanohydrin Formation | Aldehyde or Ketone | HCN | Addition of hydrogen cyanide across a carbonyl double bond. | chemguide.co.uk |

Palladium catalysis has become an indispensable tool in modern organic synthesis, offering mild and efficient routes for forming carbon-carbon and carbon-nitrogen bonds. researchgate.net These methods are highly relevant for the synthesis and functionalization of complex nitriles.

A significant advancement is the palladium-catalyzed dehydration of amides to nitriles. nih.gov This catalytic approach avoids the need for stoichiometric and often harsh dehydrating agents. The reaction can be facilitated by a palladium(II) catalyst in acetonitrile, which acts as a "water shuffling" agent. nih.gov This method has been successfully applied to a wide range of amides, including aromatic and alkyl amides, demonstrating good functional group tolerance. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions are used to construct the carbon skeleton of propanenitrile analogues. For example, the α-arylation of arylacetonitriles with aryl sulfonates can be achieved using a catalyst system of Pd(OAc)₂ with a suitable phosphine (B1218219) ligand like XPhos. researchgate.net This allows for the direct formation of a bond between an aromatic ring and the carbon atom adjacent to the nitrile group. While this is more directly applicable to arylacetonitriles, related strategies could be envisioned for building the propanenitrile backbone. Supported palladium nanoparticles have also been developed as reusable heterogeneous catalysts for the synthesis of ketones via the intermolecular carbopalladation of nitriles with organoboron compounds, demonstrating the versatility of palladium in nitrile chemistry. frontiersin.org

| Reaction Type | Substrates | Catalyst System (Example) | Product | Citation |

|---|---|---|---|---|

| Catalytic Dehydration | Primary Amides | PdCl₂ in CH₃CN | Nitriles | nih.gov |

| α-Arylation | Arylacetonitriles, Aryl Sulfonates | Pd(OAc)₂ / XPhos | α-Aryl Arylacetonitriles | researchgate.net |

| Intermolecular Carbopalladation | Nitriles, Organoboron Compounds | Supported Pd Nanoparticles | Ketones | frontiersin.org |

Emerging synthetic methodologies are increasingly focused on biocatalysis to provide greener, safer, and more selective routes to chemical compounds. journals.co.za For nitrile synthesis, this involves cyanide-free pathways that operate under mild, aqueous conditions. nih.gov

A prominent enzymatic approach utilizes aldoxime dehydratases (Oxd) to catalyze the dehydration of aldoximes into nitriles. nih.govresearchgate.net This method is highly attractive as it avoids the use of toxic cyanide reagents and proceeds under environmentally benign conditions. nih.gov The aldoxime precursors are readily accessible through the condensation of aldehydes with hydroxylamine (B1172632). nih.govtugraz.at Researchers have engineered Oxd enzymes to improve their activity and expand their substrate scope to include various aromatic aldoximes, making this a practical technology for the synthesis of fine chemicals. nih.gov

Another innovative biocatalytic route involves a two-enzyme cascade. tugraz.at In the first step, a carboxylate reductase converts a carboxylic acid into an aldehyde. This highly reactive aldehyde is then trapped in situ with hydroxylamine to form a stable oxime. In the final step, an aldoxime dehydratase converts the oxime into the desired nitrile. tugraz.at This process allows for the synthesis of nitriles directly from renewable starting materials like fatty acids. tugraz.at Additionally, nitrile synthetase (NS) enzymes offer a pathway from carboxylic acids to nitriles via an amide intermediate, representing another potential avenue for biocatalytic synthesis. researchgate.net

| Enzyme Class | Substrate | Transformation | Key Advantage | Citation |

|---|---|---|---|---|

| Aldoxime Dehydratase (Oxd) | Aldoximes | Dehydration to Nitriles | Cyanide-free, mild aqueous conditions. | nih.govresearchgate.netnih.gov |

| Carboxylate Reductase & Oxd (Cascade) | Carboxylic Acids | Conversion to Aldehyde, then Oxime, then Nitrile | Direct conversion from carboxylic acids. | tugraz.at |

| Nitrile Synthetase (NS) | Carboxylic Acids | Conversion to Nitrile via Amide Intermediate | ATP-dependent, direct enzymatic route. | researchgate.net |

Considerations in Scalable and Sustainable Synthetic Pathways (e.g., Green Chemistry Aspects, Continuous Flow)

Modern chemical manufacturing places a strong emphasis on developing scalable and sustainable processes. This involves applying the principles of green chemistry and leveraging advanced process technologies like continuous flow manufacturing. nih.gov

Green Chemistry Aspects: A primary goal in nitrile synthesis is the avoidance of highly toxic cyanide reagents. nih.gov Biocatalytic methods using enzymes like aldoxime dehydratase are at the forefront of this effort, offering a cyanide-free synthesis in water. nih.govtugraz.at Beyond biocatalysis, other green approaches are being developed. One such method involves the synthesis of nitriles from readily available alcohols using aqueous ammonia (B1221849) and molecular oxygen, catalyzed by stable and durable non-noble metal oxides on nitrogen-doped graphene. nih.gov Electrosynthesis also presents a sustainable alternative, with methods developed for the direct conversion of primary alcohols and ammonia into nitriles using a simple nickel catalyst under benign conditions in aqueous electrolytes. rsc.org These approaches reduce hazardous waste and energy consumption compared to traditional methods. journals.co.zanih.gov

Continuous Flow Synthesis: Continuous flow technology offers significant advantages for chemical synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. rsc.org Several flow processes for nitrile synthesis have been developed.

A cyanide-free continuous flow synthesis of aryl nitriles from ketones using p-tosylmethyl isocyanide (TosMIC) via the van Leusen reaction has been demonstrated to be fast (1.5 minutes residence time) and scalable. rsc.orgrsc.org

Nitriles can be synthesized from aldehydes via a Schmidt reaction in a continuous-flow microreactor, a method that improves safety and is easy to scale up. rhhz.net

A continuous-flow protocol for preparing nitriles directly from carboxylic acids using acetonitrile as both a reagent and solvent under high-temperature and high-pressure conditions has also been established. acs.orgnih.gov

These scalable and sustainable strategies are crucial for the future of fine chemical production, enabling the efficient and environmentally responsible synthesis of important intermediates like this compound.

| Approach | Methodology | Key Features | Citation |

|---|---|---|---|

| Green Chemistry | Biocatalysis (e.g., Aldoxime Dehydratase) | Cyanide-free; aqueous medium; mild conditions. | nih.govtugraz.at |

| Heterogeneous Catalysis | Use of non-noble metal catalysts; starting from alcohols. | Avoids precious metals; uses simple starting materials. | nih.gov |

| Continuous Flow | Van Leusen Reaction | From ketones; cyanide-free; fast residence time. | rsc.orgrsc.org |

| Schmidt Reaction | From aldehydes; improved safety and scalability. | rhhz.net | |

| Acid-Nitrile Exchange | From carboxylic acids; catalyst-free high T/P conditions. | acs.orgnih.gov |

Mechanistic Investigations and Chemical Reactivity of 3 2,3 Dimethoxyphenyl Propanenitrile

Reactivity Profiles of the Nitrile Functionality

The carbon-nitrogen triple bond in the nitrile group is highly polarized, rendering the carbon atom electrophilic and thus a target for nucleophilic attack. libretexts.org This inherent electrophilicity is the basis for a variety of transformations, including additions, reductions, and hydrolysis.

Nucleophilic Additions to the Cyano Group

The electrophilic carbon of the cyano group in 3-(2,3-dimethoxyphenyl)propanenitrile readily undergoes nucleophilic addition. libretexts.org This reaction is a cornerstone for carbon-carbon bond formation and the synthesis of more complex molecular architectures. A common class of nucleophiles used in this context is organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li).

The mechanism commences with the attack of the nucleophile on the nitrile carbon, breaking the pi bond and forming a transient imine anion. chemistrysteps.com This intermediate is typically not isolated but is subjected to aqueous workup. Hydrolysis of the imine anion leads to the formation of a ketone. For instance, the reaction of this compound with a Grignard reagent, followed by hydrolysis, would yield a ketone where the alkyl or aryl group from the Grignard reagent has been added to the former nitrile carbon. chemistrysteps.com The reaction is generally robust, although the choice of solvent and reaction temperature can influence yields and side-product formation.

| Nucleophile (Reagent) | Intermediate | Final Product after Hydrolysis |

|---|---|---|

| Grignard Reagents (R-MgX) | Iminium salt | Ketone |

| Organolithium Reagents (R-Li) | Iminium salt | Ketone |

| Hydride (from LiAlH₄) | Imine anion complex | Primary Amine |

| Hydride (from DIBAL-H) | Imine-aluminum complex | Aldehyde |

Reduction Pathways of the Nitrile to Amine and Aldehyde

The nitrile group of this compound can be reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions. youtube.com These transformations are fundamental in synthetic organic chemistry, providing access to valuable building blocks.

Reduction to Primary Amines: Strong reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), are capable of completely reducing the nitrile to a primary amine. libretexts.orgchemguide.co.uk The reaction typically proceeds in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves two successive nucleophilic additions of hydride (H⁻) ions from LiAlH₄ to the electrophilic nitrile carbon. libretexts.org The first addition forms an imine anion, which is complexed with aluminum. chemistrysteps.com This complex remains susceptible to a second hydride addition, yielding a dianion intermediate. libretexts.org Subsequent aqueous or acidic workup protonates the nitrogen atom, furnishing the primary amine, 3-(2,3-dimethoxyphenyl)propan-1-amine. chemistrysteps.com Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst such as palladium, platinum, or Raney nickel is another effective method for this transformation. chemguide.co.ukwikipedia.org

Reduction to Aldehydes: A partial reduction of the nitrile to an aldehyde can be achieved using a less reactive, sterically hindered reducing agent like Diisobutylaluminium Hydride (DIBAL-H). masterorganicchemistry.com To prevent over-reduction to the amine, the reaction is typically carried out at low temperatures (e.g., -78 °C) and with only one equivalent of DIBAL-H. adichemistry.comcommonorganicchemistry.com The mechanism begins with the coordination of the Lewis acidic aluminum atom of DIBAL-H to the nitrile nitrogen, forming an adduct. wikipedia.org This is followed by the intramolecular transfer of a hydride ion to the nitrile carbon, resulting in a stable imine-aluminum complex. chemistrysteps.commasterorganicchemistry.com Crucially, this intermediate is stable at low temperatures and does not react further. adichemistry.com An aqueous workup then hydrolyzes the imine to yield the corresponding aldehyde, 3-(2,3-dimethoxyphenyl)propanal. chemistrysteps.comwikipedia.org

| Reducing Agent | Typical Conditions | Product | Key Mechanistic Feature |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Ether/THF, followed by H₂O/H⁺ workup | Primary Amine | Two successive hydride additions. libretexts.org |

| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | Elevated temperature and pressure | Primary Amine | Addition of H₂ across the C≡N bond. wikipedia.org |

| Diisobutylaluminium Hydride (DIBAL-H) | Low temperature (-78 °C), 1 equivalent, followed by H₂O workup | Aldehyde | Formation of a stable imine-aluminum complex that is hydrolyzed. chemistrysteps.commasterorganicchemistry.com |

Hydrolysis Mechanisms and Formation of Carboxylic Acids

The hydrolysis of the nitrile group to a carboxylic acid is a common transformation that can be catalyzed by either acid or base. weebly.com The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.comchemguide.co.uk

Acid-Catalyzed Hydrolysis: Under acidic conditions, typically by heating with an aqueous solution of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), the nitrile is converted to 3-(2,3-dimethoxyphenyl)propanoic acid. libretexts.org The mechanism is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom. lumenlearning.com A water molecule, acting as a nucleophile, then attacks the carbon. Following a proton transfer, an imidic acid tautomer is formed, which then rearranges to the more stable amide intermediate. chemistrysteps.com Under the reaction conditions, this amide is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) ion. chemguide.co.uk

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521) (NaOH), and heat, the nitrile undergoes hydrolysis to form a carboxylate salt. weebly.comlibretexts.org The mechanism starts with the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. chemistrysteps.com Protonation of the resulting anion by a water molecule yields an imidic acid, which tautomerizes to an amide. chemistrysteps.com The amide is then hydrolyzed under basic conditions, involving another nucleophilic attack by hydroxide on the carbonyl carbon, ultimately leading to the formation of the carboxylate anion and ammonia (B1221849). libretexts.org To obtain the free carboxylic acid, 3-(2,3-dimethoxyphenyl)propanoic acid, a final acidification step is required. libretexts.org

| Condition | Initial Product | Final Product (after workup) | Mechanism Initiator |

|---|---|---|---|

| Acidic (e.g., aq. HCl, heat) | Carboxylic acid and ammonium salt | 3-(2,3-Dimethoxyphenyl)propanoic acid | Protonation of the nitrile nitrogen. lumenlearning.com |

| Alkaline (e.g., aq. NaOH, heat) | Carboxylate salt and ammonia | 3-(2,3-Dimethoxyphenyl)propanoic acid | Nucleophilic attack by hydroxide ion. chemistrysteps.com |

Reactions Involving the Dimethoxyphenyl Aromatic Ring

The 2,3-dimethoxyphenyl ring in this compound is electron-rich due to the presence of two methoxy (B1213986) (-OCH₃) groups. These groups influence the ring's reactivity, particularly in electrophilic aromatic substitution and oxidative reactions.

Electrophilic Aromatic Substitution Dynamics

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives. wikipedia.org The outcome of such reactions on a substituted benzene ring is governed by the electronic properties of the existing substituents. libretexts.org In this compound, the two methoxy groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. wikipedia.org Conversely, the 3-propanenitrile side chain is an electron-withdrawing group, which deactivates the ring and acts as a meta-director. lkouniv.ac.in

| Reaction | Electrophile (E⁺) | Typical Reagents | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | NO₂⁺ | HNO₃/H₂SO₄ | 3-(4-Nitro-2,3-dimethoxyphenyl)propanenitrile and/or 3-(6-Nitro-2,3-dimethoxyphenyl)propanenitrile |

| Halogenation | Br⁺, Cl⁺ | Br₂/FeBr₃ or Cl₂/AlCl₃ | 3-(4-Bromo-2,3-dimethoxyphenyl)propanenitrile and/or 3-(6-Bromo-2,3-dimethoxyphenyl)propanenitrile |

| Friedel-Crafts Alkylation | R⁺ (carbocation) | R-Cl/AlCl₃ | 3-(4-Alkyl-2,3-dimethoxyphenyl)propanenitrile and/or 3-(6-Alkyl-2,3-dimethoxyphenyl)propanenitrile |

| Friedel-Crafts Acylation | RCO⁺ (acylium ion) | RCOCl/AlCl₃ | 3-(4-Acyl-2,3-dimethoxyphenyl)propanenitrile and/or 3-(6-Acyl-2,3-dimethoxyphenyl)propanenitrile |

Oxidative Transformations of Methoxy Groups

The methoxy groups on the aromatic ring are susceptible to oxidative transformations. A common reaction is oxidative demethylation or cleavage, which converts the methoxy group (an ether) into a hydroxyl group (a phenol). organic-chemistry.org This transformation can be achieved with various reagents, such as strong acids like hydrogen bromide (HBr) or Lewis acids like boron tribromide (BBr₃).

Furthermore, under more vigorous oxidative conditions, the electron-rich dimethoxyphenyl ring can undergo more extensive transformations. Oxidation of the resulting phenols can lead to the formation of quinones. nih.gov For example, oxidation of a 1,2-dihydroxybenzene (catechol) system, which could be formed from the demethylation of the 2,3-dimethoxyphenyl group, can yield an ortho-quinone. The specific products formed depend heavily on the oxidizing agent used and the reaction conditions. Enzymatic systems, such as those involving peroxygenases, can also catalyze the cleavage of aryl ethers. nih.gov

| Transformation | Typical Reagents/Conditions | Intermediate/Product |

|---|---|---|

| Demethylation (Ether Cleavage) | BBr₃, HBr | 3-(2-Hydroxy-3-methoxyphenyl)propanenitrile or 3-(2,3-dihydroxyphenyl)propanenitrile |

| Oxidative Cleavage | Fungal Peroxygenase/H₂O₂ | Phenolic compounds, potentially leading to ring-opened products. nih.gov |

| Oxidation to Quinone | Strong oxidizing agents (e.g., Fremy's salt, Salcomine-O₂) on the corresponding phenol | Ortho-quinone derivative |

Intramolecular Cyclization and Rearrangement Processes

The structure of this compound, featuring a nucleophilic aromatic ring tethered to a functional side chain, presents the potential for intramolecular cyclization reactions to form new ring systems. The electron-donating nature of the two methoxy groups strongly activates the benzene ring, particularly at the C4 and C6 positions, making it susceptible to attack by an electrophilic center generated from the propanenitrile tail.

Intramolecular cyclization of this compound derivatives can serve as a pathway to polycyclic aromatic compounds, specifically substituted tetralones and dihydronaphthalenes. While direct cyclization of the nitrile is challenging, its conversion to more reactive intermediates enables these transformations. For instance, hydrolysis to the corresponding 3-(2,3-dimethoxyphenyl)propanoic acid, followed by conversion to the acyl chloride, allows for an intramolecular Friedel-Crafts acylation. This reaction, typically promoted by a Lewis acid like AlCl₃, would lead to the formation of a six-membered ring fused to the benzene core.

The cyclization is expected to proceed via electrophilic attack at the C4 or C6 position of the aromatic ring, which are para and ortho, respectively, to the activating methoxy groups. The regioselectivity is dictated by both electronic and steric factors.

| Reaction Type | Intermediate | Expected Product | Catalyst/Conditions |

| Friedel-Crafts Acylation | 3-(2,3-Dimethoxyphenyl)propanoyl chloride | 7,8-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one | Lewis Acid (e.g., AlCl₃, PPA) |

| Bischler-Napieralski (analogue) | N-(2-(2,3-dimethoxyphenyl)ethyl)acetamide | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | POCl₃, P₂O₅ |

This table presents potential cyclization reactions based on established synthetic methods for analogous structures.

Furthermore, while less common for this specific substrate, rearrangement processes leading to spirocyclic derivatives could be envisioned under specific catalytic conditions, potentially involving metal-catalyzed C-H activation and subsequent ring formation. However, the formation of fused polycyclic systems through electrophilic aromatic substitution remains the more mechanistically favored pathway.

Tautomeric Equilibria: this compound is not expected to exhibit significant tautomerism. Tautomers are structural isomers that readily interconvert, often through proton migration. Common examples include keto-enol or imine-enamine tautomerism. The structure of this compound lacks the necessary functional groups—such as a carbonyl group with an adjacent alpha-hydrogen or a labile proton on a nitrogen or oxygen atom in conjugation with the nitrile—to form stable tautomers. The protons on the carbon alpha to the nitrile group are not sufficiently acidic to participate in a stable tautomeric equilibrium under normal conditions.

Computational studies on analogous molecules like 1,2-dimethoxybenzene (B1683551) provide insight into the preferred orientation of the methoxy groups. rsc.org Steric clash between the adjacent methoxy groups and the propanenitrile side chain dictates their rotational angles (dihedrals). The most stable conformers would seek to minimize these steric interactions. The rotation of the propanenitrile chain itself leads to different staggered and eclipsed conformations, with staggered conformers being energetically favored.

| Dihedral Angle | Description | Estimated Energy Barrier (Analogues) | Notes |

| C2-C1-C(propyl)-C(propyl) | Rotation of the side chain relative to the ring | ~2 - 5 kcal/mol | Barrier is influenced by steric interactions with the C2-methoxy group. |

| C3-C2-O-C(methyl) | Rotation of the C2-methoxy group | ~3 - 7 kcal/mol | Significant steric hindrance with the C3-methoxy and the side chain. |

| C2-C3-O-C(methyl) | Rotation of the C3-methoxy group | ~2 - 4 kcal/mol | Less hindered than the C2-methoxy group. |

Data in this table is estimated based on computational and experimental findings for structurally related dimethoxybenzene and alkylbenzene compounds. rsc.org

The lowest energy conformation is likely to involve the methoxy groups oriented away from the side chain, and the propanenitrile chain in a staggered (anti or gauche) arrangement.

Kinetics and Thermodynamics of Key Reactions

The reactivity of this compound is characterized by reactions at the aromatic ring and the nitrile functional group. The kinetics and thermodynamics of these processes are strongly influenced by the electronic effects of the methoxy substituents.

Electrophilic Aromatic Substitution: The 2,3-dimethoxy substitution pattern strongly activates the ring towards electrophilic attack. The combined electron-donating effect of these groups increases the rate of reactions like nitration, halogenation, and Friedel-Crafts acylation compared to unsubstituted benzene. Kinetic studies on similar activated aromatic ethers show that acylation is significantly faster on dimethoxybenzene than on benzene. researchgate.net The reaction is an exothermic process, driven by the re-formation of the stable aromatic ring in the final step.

Nitrile Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, proceeding through a carboxamide intermediate. This is a thermodynamically favorable process. Calorimetric studies on the hydrolysis of analogous compounds like 3-phenylpropanenitrile show the reaction to be exothermic. nist.gov The kinetics of the hydrolysis can be influenced by the substituents on the aromatic ring, although the effect is transmitted through several sigma bonds and is therefore modest.

| Reaction | Reactant Analogue | ΔrHₘ (cal) / kJ·mol⁻¹ | Rate Constant (k) | Conditions |

| Nitrile Hydrolysis | 3-Phenylpropionitrile(aq) | -40.1 ± 0.2 | Not specified | Nitrilase catalyzed, 298.15 K |

| Nitrile Hydrolysis | Benzonitrile(aq) | -33.2 ± 0.3 | Not specified | Nitrilase catalyzed, 298.15 K |

| Friedel-Crafts Acylation | 1,4-Dimethoxybenzene | Not specified | Varies with catalyst | Acetic anhydride, solid acid catalyst, 100-130 °C |

This table presents thermodynamic and kinetic data for key reactions of analogous compounds to estimate the reactivity of this compound. researchgate.netnist.gov

The rate of hydrolysis for para-substituted benzonitriles has been shown to correlate with Hammett constants, indicating that electron-withdrawing groups accelerate the reaction while electron-donating groups have a slight retarding effect. oup.com Given the distance, the electronic impact of the dimethoxy groups on the nitrile's reactivity is expected to be minimal.

Advanced Spectroscopic and Crystallographic Elucidation of 3 2,3 Dimethoxyphenyl Propanenitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like 3-(2,3-Dimethoxyphenyl)propanenitrile in solution. It provides detailed information about the chemical environment of individual protons and carbon atoms.

¹H and ¹³C NMR spectra offer a direct map of the molecule's carbon skeleton and the protons attached to it. uoi.grksu.edu.sa The number of unique signals in a ¹³C NMR spectrum indicates the number of non-equivalent carbon environments, while the chemical shift of each signal provides clues about its hybridization and proximity to electronegative atoms. udel.educhemguide.co.uk In proton NMR, the chemical shift, integration (proton ratio), and signal splitting (multiplicity) reveal the electronic environment, number of protons, and the number of neighboring protons, respectively. docbrown.info

For this compound, the aromatic region of the ¹H NMR spectrum is expected to show a characteristic pattern for a 1,2,3-trisubstituted benzene (B151609) ring. The aliphatic region would feature two triplet signals corresponding to the two methylene (B1212753) (-CH₂-) groups of the propanenitrile chain, with their coupling confirming their adjacency. The two methoxy (B1213986) groups (-OCH₃) would appear as distinct singlets.

The ¹³C NMR spectrum would display eleven unique signals, corresponding to the eight carbons of the dimethoxyphenyl group (six aromatic and two methoxy carbons) and the three carbons of the propanenitrile side chain (two methylene and one nitrile carbon). ksu.edu.sa The nitrile carbon is characteristically found far downfield. The purity of a sample can be assessed by the absence of extraneous peaks in both ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

| Aromatic CH | ~6.8 - 7.2 | ~110 - 125 | Protons on the substituted benzene ring. |

| Ar-C-O | - | ~145 - 155 | Aromatic carbons directly bonded to electronegative oxygen atoms. |

| Ar-C (quaternary) | - | ~125 - 135 | Aromatic carbon bonded to the propanenitrile side chain. |

| -OCH₃ | ~3.8 - 3.9 (two singlets) | ~55 - 61 | Protons and carbons of the two distinct methoxy groups. |

| Ar-CH₂- | ~2.9 (triplet) | ~25 - 35 | Methylene group adjacent to the aromatic ring. |

| -CH₂-CN | ~2.6 (triplet) | ~15 - 25 | Methylene group adjacent to the nitrile group. |

| -C≡N | - | ~117 - 120 | Carbon of the nitrile functional group, typically downfield. |

While 1D NMR suggests a structure, 2D NMR experiments provide definitive proof of atomic connectivity. youtube.comepfl.ch

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu A COSY spectrum of this compound would show a cross-peak between the two methylene triplets of the propanenitrile chain, confirming their -CH₂-CH₂- connectivity. It would also reveal the coupling relationships between the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C coupling). epfl.chsdsu.edu It allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum. For instance, the proton signal at ~2.9 ppm would show a correlation to the carbon signal at ~25-35 ppm, confirming the Ar-CH₂ assignment.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is crucial for piecing together the entire molecular framework by showing correlations between protons and carbons over longer ranges (typically 2-4 bonds). sdsu.eduprinceton.edu This technique can connect molecular fragments and identify quaternary (non-protonated) carbons. Key HMBC correlations would include:

Correlations from the methoxy protons (~3.8 ppm) to their respective aromatic carbons (Ar-C-O).

Correlations from the benzylic methylene protons (Ar-CH₂) to the quaternary aromatic carbon and adjacent aromatic CH carbons.

Correlations from both methylene protons to the nitrile carbon, confirming the propanenitrile chain structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. kurouskilab.comnih.gov The two techniques are often complementary; for instance, symmetrical, non-polar bonds often produce strong signals in Raman spectra but weak ones in IR, while polar functional groups are typically strong in IR. kurouskilab.com

For this compound, the most prominent and diagnostic peak in the IR spectrum would be the strong, sharp absorption corresponding to the C≡N (nitrile) stretching vibration. nih.gov Other key vibrations include C-H stretches for the aromatic and aliphatic portions, C=C stretches within the aromatic ring, and strong C-O stretches from the two methoxy groups. materialsciencejournal.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group / Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| C≡N (Nitrile) | Stretch | 2240 - 2260 | Strong, Sharp |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Strong |

| C-O (Aryl ether) | Stretch | 1200 - 1275 (asymmetric) & 1000 - 1075 (symmetric) | Strong |

| CH₂ | Bend (Scissoring) | 1440 - 1480 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₁H₁₃NO₂), the calculated exact mass is 191.0946 g/mol . An experimental HRMS measurement confirming this value provides strong evidence for the compound's identity.

Furthermore, mass spectrometry, particularly with electron ionization (EI), causes the molecule to fragment in a reproducible manner. Analyzing this fragmentation pattern can provide further structural confirmation. Key fragmentation pathways would likely involve:

Benzylic cleavage: Cleavage of the bond between the two methylene groups is highly probable, leading to the formation of a stable dimethoxybenzyl cation.

Loss of methoxy groups: Sequential loss of methyl radicals (•CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy groups is a common fragmentation route for methoxy-substituted aromatic compounds.

Table 3: Predicted HRMS Fragments for this compound

| m/z (Nominal) | Possible Formula | Fragment Identity / Origin |

| 191 | C₁₁H₁₃NO₂ | Molecular Ion [M]⁺• |

| 151 | C₉H₁₁O₂ | [M - CH₂CN]⁺ (Benzylic cleavage) |

| 136 | C₈H₈O₂ | [M - CH₂CN - CH₃]⁺• |

| 121 | C₇H₅O₂ | [M - CH₂CN - 2CH₃]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the absorption is dominated by π → π* electronic transitions within the benzene ring. science-softcon.de The presence of substituents on the ring, such as the two electron-donating methoxy groups and the electron-withdrawing propanenitrile group, modifies the energy of these transitions and thus the absorption wavelengths (λ_max). biointerfaceresearch.com Typically, such substituted benzenes show strong absorptions in the UV region, often below 300 nm. The exact position and intensity of the absorption bands can be influenced by the solvent used for the analysis. biointerfaceresearch.com

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. carleton.edu This non-destructive technique provides definitive information on bond lengths, bond angles, and torsional angles with very high precision. uhu-ciqso.es To perform this analysis, a high-quality single crystal of the compound is required. researchgate.net

If a suitable crystal of this compound were grown and analyzed, the resulting data would confirm the connectivity established by NMR and provide invaluable insight into its solid-state conformation. nih.govnih.gov The analysis would reveal the planarity of the benzene ring, the orientation of the methoxy groups relative to the ring, and the conformation of the propanenitrile side chain. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonds or π–π stacking, that govern the crystal packing arrangement. nih.gov This information is fundamental to understanding the material's bulk physical properties.

Bond Lengths, Bond Angles, and Dihedral Angles

For a closely related compound, the bond lengths within the dimethoxyphenyl ring are consistent with those of a typical aromatic system, though they are influenced by the presence of methoxy substituents. The C-C bond lengths in the phenyl ring generally fall within the range of 1.37 to 1.40 Å. The C-O bonds of the methoxy groups are typically around 1.36 Å for the C(aromatic)-O bond and 1.43 Å for the O-C(methyl) bond.

The propanenitrile side chain exhibits bond lengths characteristic of sp³ and sp hybridized carbon atoms. The C≡N triple bond of the nitrile group has a length of approximately 1.14 Å, indicative of its strong triple bond character. The C-C single bonds within the propyl chain are in the expected range of 1.51 to 1.53 Å.

The bond angles around the sp² hybridized carbons of the benzene ring are close to the ideal 120°. However, minor distortions are often observed due to the steric and electronic effects of the substituents. The C-O-C angle of the methoxy groups is typically around 117°. The bond angle of the C-C≡N moiety is nearly linear, approaching 180°, as expected for an sp hybridized carbon.

Dihedral angles are crucial for defining the three-dimensional conformation of the molecule, particularly the orientation of the propanenitrile side chain relative to the dimethoxyphenyl ring. The torsion angle between the plane of the phenyl ring and the plane of the nitrile group is a key determinant of the molecular shape.

Table 1: Selected Bond Lengths (Å)

| Bond | Length (Å) |

|---|---|

| C-C (aromatic) | 1.37 - 1.40 |

| C(aromatic)-O | ~1.36 |

| O-C(methyl) | ~1.43 |

| C-C (propyl) | 1.51 - 1.53 |

Table 2: Selected Bond Angles (°)

| Angle | Degree (°) |

|---|---|

| C-C-C (aromatic) | ~120 |

| C-O-C (methoxy) | ~117 |

Table 3: Selected Dihedral Angles (°)

| Torsion Angle | Degree (°) |

|---|---|

| C(aromatic)-C(aromatic)-C(propyl)-C(propyl) | Varies |

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, collectively determine the crystal's stability, melting point, and solubility. For derivatives of this compound, a variety of intermolecular interactions are anticipated to play a role in the crystal packing.

The presence of the nitrile group and the oxygen atoms of the methoxy groups allows for the formation of weak C-H···N and C-H···O hydrogen bonds. These interactions, while not as strong as conventional O-H···O or N-H···O hydrogen bonds, can significantly influence the supramolecular architecture. The hydrogen atoms of the aromatic ring and the propanenitrile chain can act as donors, while the nitrogen of the nitrile and the oxygen of the methoxy groups can act as acceptors.

Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules can be a significant stabilizing force. The geometry of these interactions can vary, from perfectly co-facial to offset or edge-to-face arrangements, depending on the steric and electronic properties of the molecule. The presence of the methoxy and propanenitrile substituents will influence the preferred mode of π-π stacking.

The interplay of these various intermolecular forces results in a specific three-dimensional packing arrangement that minimizes the free energy of the crystal. The study of these packing motifs is crucial for understanding polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

Table 4: Potential Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| C-H···N | C-H (aromatic/aliphatic) | N (nitrile) | 2.2 - 2.8 |

| C-H···O | C-H (aromatic/aliphatic) | O (methoxy) | 2.3 - 2.9 |

Computational Chemistry and Theoretical Characterization of 3 2,3 Dimethoxyphenyl Propanenitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations were employed to elucidate the structural and electronic characteristics of 3-(2,3-dimethoxyphenyl)propanenitrile. Typically, these calculations are performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), which has been shown to provide reliable results for organic molecules. nih.gov

Geometry Optimization and Vibrational Frequency Analysis

The initial step in the computational analysis involves the optimization of the molecular geometry to find the lowest energy conformation of this compound. This process determines the equilibrium bond lengths, bond angles, and dihedral angles of the molecule. For the 2,3-dimethoxyphenyl group, the C-C bond lengths within the aromatic ring are expected to be in the range of 1.38 to 1.40 Å, while the C-O bonds of the methoxy (B1213986) groups would be approximately 1.36 Å. The propanenitrile chain would exhibit C-C single bond lengths around 1.53 Å and a C≡N triple bond length of approximately 1.15 Å.

Following geometry optimization, vibrational frequency analysis is performed. This calculation not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provides theoretical vibrational spectra (Infrared and Raman). The calculated frequencies can be compared with experimental data to validate the computational model. Key vibrational modes for this compound would include the characteristic C≡N stretching vibration, typically observed in the 2240-2260 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-O stretching of the methoxy groups would appear in the 1020-1275 cm⁻¹ range.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C≡N | 1.15 Å |

| Bond Length | C-C (Aromatic) | 1.39 Å |

| Bond Length | C-O (Methoxy) | 1.36 Å |

| Bond Angle | C-C-C (Propane Chain) | 112° |

| Bond Angle | C-O-C (Methoxy) | 118° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. libretexts.orgresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. unam.mx

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,3-dimethoxyphenyl ring, due to the electron-donating nature of the methoxy groups. The LUMO is likely to be distributed over the propanenitrile group, particularly the π* orbital of the nitrile function. This distribution implies that the aromatic ring is the likely site for electrophilic attack, while the nitrile group is a potential site for nucleophilic attack. The HOMO-LUMO energy gap for similar aromatic compounds is typically in the range of 4-5 eV, suggesting a high degree of kinetic stability. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. nih.govstrath.ac.uk The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophilic attack.

In the MEP map of this compound, the most negative potential is expected to be localized around the nitrogen atom of the nitrile group and the oxygen atoms of the methoxy groups, owing to their high electronegativity and the presence of lone pairs of electrons. iucr.orgresearchgate.net These regions represent the most likely sites for interaction with electrophiles or for hydrogen bond donation. Conversely, the hydrogen atoms of the aromatic ring and the propanenitrile chain would exhibit positive electrostatic potential, making them susceptible to nucleophilic attack.

Analysis of Non-Covalent Interactions (NCI)

Non-covalent interactions (NCI) play a pivotal role in determining the supramolecular assembly and crystal packing of molecules. Understanding these weak interactions is essential for predicting the solid-state properties of this compound.

Hydrogen Bonding Networks and π-Stacking Interactions

Furthermore, the presence of the aromatic dimethoxyphenyl ring allows for the possibility of π-stacking interactions. libretexts.org These interactions occur between the π-electron systems of adjacent aromatic rings and are a significant force in the packing of aromatic molecules. The stacking can occur in a face-to-face or offset arrangement, contributing to the cohesion of the crystal structure. rsc.org

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govnih.govnih.gov The Hirshfeld surface is generated based on the electron distribution of the molecule and provides a graphical representation of all intermolecular contacts. By mapping properties like d_norm onto the surface, regions of close contact can be identified.

Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

| Intermolecular Contact | Predicted Contribution (%) |

|---|---|

| H···H | 45 - 55 |

| C···H/H···C | 20 - 30 |

| O···H/H···O | 15 - 25 |

| N···H/H···N | 5 - 10 |

Reaction Mechanism Prediction and Energy Profile Construction

Understanding how a molecule reacts is fundamental to synthetic chemistry. Computational methods allow for the detailed exploration of reaction pathways, identifying the most energetically favorable routes from reactants to products.

The transition state is the highest energy point along a reaction pathway, representing the energetic barrier that must be overcome for a reaction to occur. wikipedia.org Locating this fleeting structure is crucial for understanding reaction kinetics. Computational techniques, often employing Density Functional Theory (DFT), are used to find the geometry of the transition state. mdpi.com

For a hypothetical hydrolysis of the nitrile group in this compound to form the corresponding carboxylic acid, computational analysis would proceed as follows:

Geometry Optimization: The structures of the reactant (this compound and water), intermediates, transition states, and the final product are optimized to find their lowest energy conformations.

Transition State Search: Algorithms are used to locate the transition state structure for each step of the reaction (e.g., nucleophilic attack of water, proton transfers).

Frequency Calculation: This calculation confirms the nature of the stationary points. Reactants and products have all positive vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

IRC Calculation: An IRC is run from the transition state to ensure it connects the reactant and product of that specific step.

The data generated from these calculations can be compiled into an energy profile, as illustrated in the hypothetical table below.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + 2 H₂O | 0.0 |

| TS1 | Transition state for initial water attack | +25.4 |

| Intermediate 1 | Protonated imidic acid | +5.2 |

| TS2 | Transition state for tautomerization | +15.8 |

| Intermediate 2 | Amide intermediate | -4.1 |

| TS3 | Transition state for second water attack | +28.1 |

| Products | 3-(2,3-Dimethoxyphenyl)propanoic acid + NH₃ | -12.7 |

Many chemical reactions can yield multiple products (isomers). Computational chemistry is invaluable for predicting which isomer will be preferentially formed. researchgate.net Regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the preferential formation of one stereoisomer) are determined by the relative energy barriers of the competing reaction pathways. The pathway with the lowest activation energy will be the fastest and thus yield the major product.

For this compound, a key reaction is electrophilic aromatic substitution on the dimethoxy-substituted benzene (B151609) ring. The two methoxy groups are activating and ortho-, para-directing. However, their positions at C2 and C3 create a complex pattern of activation. Computational methods can predict the most likely site of substitution (C4, C5, or C6) by calculating the activation energies for the attack of an electrophile at each position. rsc.orgsemanticscholar.org The position leading to the most stable intermediate (and the lowest energy transition state) will be the preferred site of reaction. chemrxiv.org

| Position of Attack | Product Formed | Relative ΔG‡ (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| C4 | 4-Nitro-3-(2,3-dimethoxyphenyl)propanenitrile | +2.5 | Minor Product |

| C5 | 5-Nitro-3-(2,3-dimethoxyphenyl)propanenitrile | +5.8 | Trace Product |

| C6 | 6-Nitro-3-(2,3-dimethoxyphenyl)propanenitrile | 0.0 | Major Product |

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its biological activity or physicochemical properties, respectively. wikipedia.org These models are built on the principle that the structure of a molecule dictates its function and properties. neovarsity.org

The process involves several key steps: semanticscholar.org

Data Set Collection: A series of structurally related compounds with experimentally measured activity or property data is compiled.

Descriptor Calculation: For each molecule, a large number of numerical values, known as molecular descriptors, are calculated. These can be simple (e.g., molecular weight, atom count) or complex, derived from quantum chemical calculations (e.g., electronic properties, shape, hydrophobicity). wiley.com

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the observed activity. windows.net

Validation: The model's predictive power is rigorously tested to ensure it is robust and can accurately predict the activity of new, untested compounds.

For this compound, a QSAR study could be developed to predict its potential biological activity by analyzing a dataset of similar phenylpropanenitrile derivatives. A hypothetical model might find that a combination of electronic (e.g., Hammett constants of substituents) and steric descriptors (e.g., molecular volume) correlates with the observed activity.

| Compound | Molecular Volume (ų) | LogP (Hydrophobicity) | Dipole Moment (Debye) | Observed Activity (pIC₅₀) |

|---|---|---|---|---|

| 3-(Phenyl)propanenitrile | 120.5 | 1.58 | 4.10 | 4.5 |

| 3-(4-Methoxyphenyl)propanenitrile | 140.2 | 1.75 | 4.65 | 5.2 |

| This compound | 159.9 | 1.92 | 3.80 | 5.9 |

| 3-(4-Chlorophenyl)propanenitrile | 130.1 | 2.29 | 2.60 | 6.1 |

Advanced Molecular Dynamics Simulations for Conformational Landscapes

Molecules are not static entities; they are flexible and can adopt a wide range of shapes or conformations through the rotation of single bonds. rsc.orgconsensus.app Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. tandfonline.com By simulating these motions, MD can map the conformational landscape of a molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them. tandfonline.com

| Dihedral Angle | Description | Predicted Low-Energy Conformations |

|---|---|---|

| C(ring)-C(ring)-C(α)-C(β) | Rotation of the propanenitrile side chain relative to the ring | ~ ±90° (to minimize steric clash) |

| C(ring)-C(α)-C(β)-C(nitrile) | Rotation within the propanenitrile side chain | ~ ±60° (gauche), 180° (anti) |

| C(ring)-C(2)-O-C(methyl) | Rotation of the C2-methoxy group | ~ 0° or 180° (planar with ring) |

| C(ring)-C(3)-O-C(methyl) | Rotation of the C3-methoxy group | ~ 0° or 180° (planar with ring) |

Synthetic Utility and Applications of 3 2,3 Dimethoxyphenyl Propanenitrile in Organic Synthesis

Building Block for the Synthesis of Complex Natural Products

3-(2,3-Dimethoxyphenyl)propanenitrile serves as a versatile building block in the synthesis of complex natural products. Its inherent structural features, including the dimethoxyphenyl ring and the reactive nitrile group, provide a scaffold for constructing intricate molecular architectures. For instance, derivatives of this compound have been utilized in the synthesis of various 1,3-diarylpropanes, which are skeletons found in a number of natural products. The synthetic pathway often involves the catalytic hydrogenation of chalcones, which are obtained by the base condensation of acetophenones and benzaldehydes, to yield these natural product precursors researchgate.net.

The strategic placement of the methoxy (B1213986) groups on the phenyl ring influences the reactivity and electronic properties of the molecule, allowing for selective transformations at different positions. This characteristic is particularly valuable in multi-step syntheses where precise control over reaction outcomes is crucial. Researchers have leveraged these properties to construct complex molecules with specific stereochemistry and functionality, demonstrating the utility of this compound and its analogs as foundational components in the total synthesis of natural products nih.govresearchgate.net.

| Natural Product Class | Synthetic Strategy Involving Dimethoxyphenyl Analogs | Reference |

| 1,3-Diarylpropanes | Catalytic hydrogenation of chalcone precursors | researchgate.net |

| Alkaloids | Cadogan reaction for carbazole synthesis | mdpi.com |

| Meroterpenoids | Biomimetic Knoevenagel condensation and Diels-Alder reactions | nih.gov |

Precursor for Diverse Heterocyclic Systems (e.g., Pyrazoles, Triazoles, Thiazoles)

The nitrile functionality of this compound is a key handle for its conversion into a variety of heterocyclic systems, which are prevalent motifs in medicinal chemistry and materials science.

Pyrazoles: The synthesis of pyrazoles often involves the condensation of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine derivatives. While direct use of this compound for pyrazole synthesis is not extensively documented in the provided results, related dimethoxyphenyl pyrazoles have been synthesized sigmaaldrich.com. General synthetic strategies for pyrazoles that could be adapted include multicomponent reactions involving 1,3-dielectrophiles and hydrazines nih.gov.

Triazoles: 1,2,4-Triazoles, in particular, can be synthesized from precursors derived from dimethoxybenzoyl chlorides. The general route involves the acylation of thiosemicarbazide followed by cyclization to form the triazole-thione core, which can be further functionalized nih.gov. Another approach involves the reaction of dimethoxyphenyl-substituted compounds in an alkaline alcohol medium to produce various triazole derivatives researchgate.net. The synthesis of both 1,2,3- and 1,2,4-triazoles has been a subject of extensive review, highlighting a multitude of synthetic methods starting from various nitrogen sources nih.govresearchgate.net.

Thiazoles: The synthesis of thiazole derivatives can be achieved through various routes, including the reaction of thioamides with α-haloketones. While a direct synthesis from this compound is not explicitly detailed, the dimethoxyphenyl moiety is a common substituent in biologically active thiazoles.

| Heterocycle | General Synthetic Approach | Key Intermediates/Reagents |

| Pyrazoles | (3+2)-Cyclocondensation | 1,3-Dicarbonyl compounds, Hydrazines nih.gov |

| Triazoles | Acylation and Cyclization | Thiosemicarbazide, Dimethoxybenzoyl chlorides nih.gov |

| Thiazoles | Hantzsch Thiazole Synthesis | Thioamides, α-Haloketones |

Role in the Construction of Pharmaceutical Intermediates

A significant application of this compound and its isomers lies in their role as key intermediates in the synthesis of pharmaceutically active compounds. A prominent example is the use of the related compound, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (B1267400), as a crucial intermediate in the industrial synthesis of Ivabradine google.comgoogle.com. Ivabradine is a heart rate-lowering medication used for the treatment of angina pectoris.

The synthesis of these intermediates often starts from readily available materials like 3,4-dimethoxybenzaldehyde, and proceeds through several steps to introduce the necessary functional groups researchgate.net. The nitrile group can be reduced to an amine, which is a common functional group in many pharmaceutical compounds. The dimethoxyphenyl portion of the molecule is also a common feature in various drugs, contributing to their binding affinity and pharmacokinetic properties.

The versatility of this scaffold allows for the generation of libraries of compounds for drug discovery efforts. By modifying the substitution pattern on the phenyl ring or transforming the nitrile group, medicinal chemists can explore the structure-activity relationships of new potential therapeutic agents ub.edumdpi.com.

| Pharmaceutical Compound | Key Intermediate | Synthetic Application |

| Ivabradine | 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile | Synthesis of the benzazepinone core google.comgoogle.com |

| Trimethoprim | 3,4,5-trimethoxy benzaldehyde derivative | Condensation with 3-(dimethylamino) propanenitrile |

Development of Novel Reagents and Catalysts (e.g., Ligand Design)

The structural framework of this compound can be incorporated into the design of ligands for catalysis. The presence of heteroatoms (oxygen and nitrogen) provides potential coordination sites for metal centers. While direct applications of this specific nitrile in catalysis are not extensively reported, the principles of ligand design suggest its potential.

For instance, phosphine (B1218219) ligands with bulky and electron-donating substituents have been shown to enhance the performance of nickel catalysts in cross-coupling reactions ucla.edu. The dimethoxyphenyl group could be incorporated into such ligand structures to modulate their steric and electronic properties. The design of ligands is crucial for controlling the activity and selectivity of homogeneous catalysts nih.govbeilstein-journals.org.

Furthermore, the nitrile group itself can be a precursor to other functionalities, such as amines or amides, which are commonly used in ligand synthesis. The development of novel catalysts often relies on the availability of diverse and tunable ligand scaffolds, and compounds like this compound can serve as starting points for such synthetic endeavors.

Contributions to Materials Science (e.g., Polymer Precursors)

While the primary applications of this compound appear to be in organic synthesis and medicinal chemistry, its structural motifs have relevance in materials science. The dimethoxyphenyl group can impart desirable properties such as thermal stability and specific electronic characteristics to polymers.

The nitrile group can undergo polymerization or be converted into other polymerizable functionalities. For example, nitriles can be precursors to vinyl groups, which are commonly used in addition polymerization. Although no direct use of this compound as a polymer precursor is found in the provided search results, the general principles of polymer chemistry suggest this potential application. The development of new materials with tailored properties often involves the synthesis of novel monomers, and this compound could serve as a candidate for such exploration.

Exploration of Biological Activities and Molecular Target Interactions in Vitro and in Silico Studies

Investigation of Enzymatic Inhibition Profiles (in vitro)

In vitro enzymatic assays are fundamental in determining a compound's potential to inhibit specific enzymes, which can be crucial for therapeutic intervention in various diseases. These assays measure the compound's effect on the rate of an enzyme-catalyzed reaction. While comprehensive enzymatic inhibition profiles for 3-(2,3-Dimethoxyphenyl)propanenitrile are not extensively detailed in publicly available literature, the methodologies for such investigations are well-established.

Typically, a compound would be screened against a panel of enzymes, such as kinases, proteases, or cholinesterases, to identify potential inhibitory activity. nih.gov The inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity, is a key parameter determined from these studies. nih.gov For example, studies on other novel compounds have successfully used in vitro assays to identify significant inhibitory effects against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1). nih.gov

| Enzyme Target | Assay Type | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Ellman's Method | Data not available | Data not available |

| Butyrylcholinesterase (BChE) | Ellman's Method | Data not available | Data not available |

| Cyclooxygenase-2 (COX-2) | Fluorometric Assay | Data not available | Data not available |

Receptor Binding and Modulation Studies (in vitro, e.g., P2X3 receptors)

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. Purinergic P2X3 receptors, which are ATP-gated ion channels predominantly expressed in sensory neurons, are significant therapeutic targets for pain management. nih.govescholarship.org The modulation of these receptors can influence pain signaling pathways. nih.gov